

An In-depth Technical Guide to Methyl 4-(cyanomethyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(cyanomethyl)benzoate

Cat. No.: B127922

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This technical guide provides a comprehensive overview of **Methyl 4-(cyanomethyl)benzoate**, a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity and Synonyms

Methyl 4-(cyanomethyl)benzoate is a para-substituted aromatic compound containing both a methyl ester and a cyanomethyl group.

IUPAC Name: **methyl 4-(cyanomethyl)benzoate**^[1]

CAS Number: 76469-88-0^{[1][2]}

A variety of synonyms are used to refer to this compound in literature and commercial listings. These are crucial for comprehensive database searches and procurement.

Synonym	Reference
Benzoic acid, 4-(cyanomethyl)-, methyl ester	[1]
4-(Cyanomethyl)benzoic Acid Methyl Ester	[1]
Methyl p-(cyanomethyl)benzoate	
[p-(Methoxycarbonyl)phenyl]acetonitrile	
4-(Carbomethoxy)phenylacetonitrile	[1]
α -Cyano-p-toluic Acid Methyl Ester	
Methyl α -Cyano-p-toluate	

Physicochemical Properties

This section summarizes the key quantitative data for **Methyl 4-(cyanomethyl)benzoate**.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ NO ₂	[1]
Molecular Weight	175.18 g/mol	[1][2]
Melting Point	55-58 °C	[2]
Boiling Point	110 °C at 0.2 mmHg	[2]
Solubility	Soluble in Methanol	
Appearance	White to off-white crystalline solid	

Spectral Data

Obtaining pure spectral data for **Methyl 4-(cyanomethyl)benzoate** from public databases is challenging, as it is often confused with its close structural analog, Methyl 4-cyanobenzoate. The data presented below is for Methyl 4-cyanobenzoate (CAS: 1129-35-7) and should be used as a reference with caution. Experimental verification for **Methyl 4-(cyanomethyl)benzoate** is highly recommended.

3.1. ^1H NMR Spectroscopy (^1H Nuclear Magnetic Resonance)

- ^1H NMR (CDCl_3): The spectrum of Methyl 4-cyanobenzoate shows characteristic peaks for the aromatic protons and the methyl ester protons. For **Methyl 4-(cyanomethyl)benzoate**, additional peaks for the methylene ($-\text{CH}_2-$) group would be expected.

3.2. ^{13}C NMR Spectroscopy (^{13}C Nuclear Magnetic Resonance)

- ^{13}C NMR (CDCl_3): The carbon spectrum of Methyl 4-cyanobenzoate reveals signals for the aromatic carbons, the ester carbonyl carbon, the methyl carbon, and the nitrile carbon. For **Methyl 4-(cyanomethyl)benzoate**, an additional signal for the methylene carbon would be present.

3.3. IR Spectroscopy (Infrared Spectroscopy)

- IR (KBr): The IR spectrum of Methyl 4-cyanobenzoate typically shows strong absorptions for the $\text{C}\equiv\text{N}$ (nitrile) and $\text{C}=\text{O}$ (ester) stretching vibrations.[3] Similar characteristic peaks would be expected for **Methyl 4-(cyanomethyl)benzoate**.

3.4. Mass Spectrometry (MS)

- MS (EI): The mass spectrum of Methyl 4-cyanobenzoate would show a molecular ion peak corresponding to its molecular weight.[3] For **Methyl 4-(cyanomethyl)benzoate**, the molecular ion peak would be at m/z 175. Common fragmentation patterns would involve the loss of the methoxy group ($-\text{OCH}_3$) and the cyanomethyl group ($-\text{CH}_2\text{CN}$).

Experimental Protocols

Methyl 4-(cyanomethyl)benzoate is primarily used as a synthetic intermediate. Below are representative experimental protocols for its synthesis.

4.1. Synthesis of **Methyl 4-(cyanomethyl)benzoate** from Methyl 4-(bromomethyl)benzoate

This is a common and efficient method for the preparation of **Methyl 4-(cyanomethyl)benzoate**.

Reaction Scheme:

Materials:

- Methyl 4-(bromomethyl)benzoate
- Sodium cyanide (NaCN)
- Dimethylformamide (DMF) or other polar aprotic solvent
- Water
- Ethyl acetate
- Brine

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-(bromomethyl)benzoate in DMF.
- Add sodium cyanide to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure **Methyl 4-(cyanomethyl)benzoate**.

Applications in Drug Development

Methyl 4-(cyanomethyl)benzoate serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its bifunctional nature allows for diverse chemical modifications.

5.1. Intermediate in Fexofenadine Synthesis

Fexofenadine, a second-generation antihistamine, can be synthesized using intermediates derived from cyanophenyl derivatives. While direct protocols using **Methyl 4-(cyanomethyl)benzoate** are not readily available in the public domain, its structure is amenable to transformations that could lead to key precursors of fexofenadine.

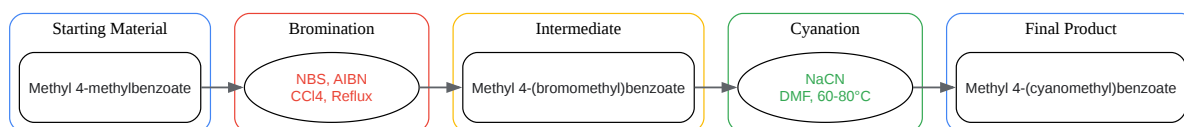
5.2. Precursor for Ketoprofen Analogs

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID). The synthesis of some ketoprofen analogs and related compounds can utilize intermediates derived from cyanomethyl-substituted benzoic acids. For instance, the meta-isomer, 3-(cyanomethyl)benzoic acid, is a known precursor in some synthetic routes to ketoprofen.

Visualizations

6.1. Synthetic Workflow for **Methyl 4-(cyanomethyl)benzoate**

The following diagram illustrates a typical synthetic workflow for the preparation of **Methyl 4-(cyanomethyl)benzoate**.



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Caption: Synthetic pathway for **Methyl 4-(cyanomethyl)benzoate**.

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References

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